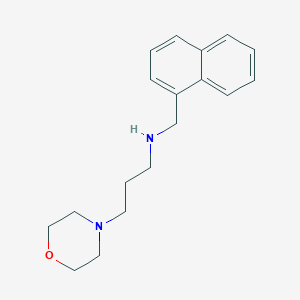

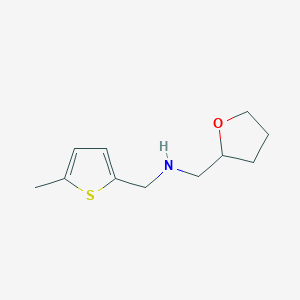

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

カタログ番号 B511046

CAS番号:

626207-99-6

分子量: 284.4g/mol

InChIキー: PQWXUENECVQTEI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine, hereafter referred to as NMPMA, is a synthetic organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. NMPMA is a versatile and relatively inexpensive compound, making it a popular choice for research laboratories.

科学的研究の応用

Antibacterial Activity

- N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, a related molecule, exhibits significant antibacterial activity. This molecule, characterized by its unique crystal structure, has been studied for its potential in combating bacterial infections (Cai Zhi, 2010).

Synthesis and Biological Evaluation

- Compounds including 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds show promise in neuropathic pain models, highlighting their potential therapeutic applications (J. Díaz et al., 2012).

Fluorescent Probe Applications

- A tripod fluorescence probe derived from morpholine and naphthalene has been developed. This probe is highly sensitive and selective for detecting metal ions like Al3+ and Cr3+ in aqueous media, showing potential in environmental monitoring and analysis (Shen-Yi Yu, 2015).

Intermediate in Kinase Inhibitor Synthesis

- 4-[6-(Morpholinomethyl)pyridin-3-yl]naphthalen-1-amine is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. This compound plays a critical role in the development of treatments for diseases modulated by p38 MAP kinase (B. Lu et al., 2013).

Reactions and Structure Analysis

- The reactions of certain naphthalene derivatives with aliphatic amines, including morpholine, yield various colored products. These reactions have been studied for their kinetic properties and structural implications (Y. Asahi et al., 1984).

Atom-Economic Synthesis of Naphthalene Derivatives

- The copper(I)-catalyzed reaction of diaryl buta-1,3-diynes with cyclic amines, such as morpholine, provides a method for synthesizing amino-substituted naphthalene derivatives. This represents an atom-economic, one-pot approach to creating naphthalene derivatives (Hong-bin Sun et al., 2011).

特性

IUPAC Name |

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWXUENECVQTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

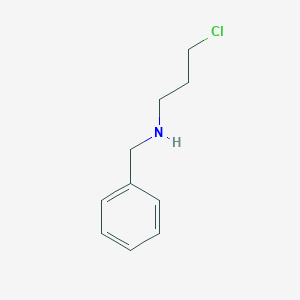

N-benzyl-N-(3-chloropropyl)amine

42245-33-0

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)